Cyclopropyl-phenothiazin-10-yl-methanone
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Overview
Description
Cyclopropyl-phenothiazin-10-yl-methanone is a compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse applications in medicinal chemistry, particularly for their neuroleptic and antipsychotic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-phenothiazin-10-yl-methanone typically involves the acylation of phenothiazine with cyclopropylcarbonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-phenothiazin-10-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenothiazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nitric acid, halogens; reactions are conducted under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Cyclopropyl-phenothiazin-10-yl-methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its neuroleptic and antipsychotic effects, similar to other phenothiazine derivatives.
Industry: Utilized in the development of advanced materials, such as luminescent materials for sensors and data recording devices
Mechanism of Action
The mechanism of action of Cyclopropyl-phenothiazin-10-yl-methanone involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter receptors in the brain, similar to other phenothiazine derivatives. The compound may also interact with cellular enzymes and proteins, leading to its observed biological activities.
Comparison with Similar Compounds
Cyclopropyl-phenothiazin-10-yl-methanone can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core structure.
Thioridazine: Another antipsychotic with structural similarities but different pharmacological properties.
Fluphenazine: A potent antipsychotic with a trifluoromethyl group instead of a cyclopropyl group.
The uniqueness of this compound lies in its cyclopropyl group, which may impart distinct chemical and biological properties compared to other phenothiazine derivatives .
Properties
CAS No. |
105925-76-6 |
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Molecular Formula |
C16H13NOS |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
cyclopropyl(phenothiazin-10-yl)methanone |
InChI |
InChI=1S/C16H13NOS/c18-16(11-9-10-11)17-12-5-1-3-7-14(12)19-15-8-4-2-6-13(15)17/h1-8,11H,9-10H2 |
InChI Key |
MBEOIHUIHCYTDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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